molecular formula C15H12FN3OS B2773246 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide CAS No. 2411296-44-9

6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide

Katalognummer B2773246
CAS-Nummer: 2411296-44-9
Molekulargewicht: 301.34
InChI-Schlüssel: QFAVNNRSWHVKQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years for its potential application in cancer treatment. This compound is a type of kinase inhibitor that specifically targets Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various types of cancer.

Wirkmechanismus

6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide works by specifically targeting BTK, which is a critical enzyme involved in the development and progression of cancer. BTK is responsible for activating several signaling pathways that promote cell growth and proliferation, and its inhibition by 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide results in the suppression of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, and the enhancement of other cancer treatments. Additionally, it has been observed to have minimal toxicity and side effects, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its minimal toxicity and side effects make it a safe and effective option for cancer treatment. However, one limitation of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.

Zukünftige Richtungen

There are several potential future directions for the research and development of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its effectiveness in clinical applications. Additionally, further studies are needed to explore its potential application in combination with other cancer treatments, as well as its effectiveness in treating other types of cancer. Finally, the development of more potent and selective BTK inhibitors based on the structure of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide may lead to the discovery of even more effective cancer treatments.

Synthesemethoden

The synthesis of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide involves several steps, including the reaction of 2-ethylsulfanyl-6-fluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of cyanogen bromide and subsequent purification to obtain the final product. The purity and quality of the synthesized compound are critical for its effectiveness in scientific research.

Wissenschaftliche Forschungsanwendungen

6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including various types of lymphoma, leukemia, and solid tumors. Additionally, it has been observed to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

6-cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-2-21-13-5-3-4-12(16)14(13)19-15(20)10-6-7-11(8-17)18-9-10/h3-7,9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAVNNRSWHVKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1NC(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.